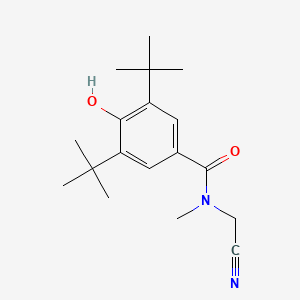

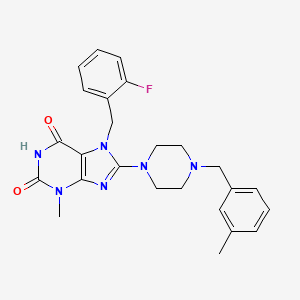

![molecular formula C21H21N3O5S B2899063 (Z)-ethyl 2-(6-isopropyl-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897620-30-3](/img/structure/B2899063.png)

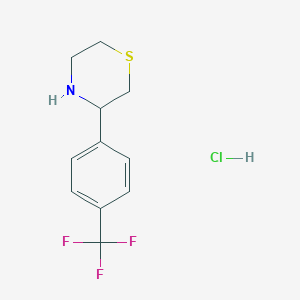

(Z)-ethyl 2-(6-isopropyl-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethyl group might be introduced through an alkylation reaction, the isopropyl group through another alkylation, the nitrobenzoyl group through a nitration followed by a Friedel-Crafts acylation , and the benzo[d]thiazole group through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring in the benzo[d]thiazole group would likely contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitrobenzoyl group, which is electron-withdrawing and could therefore make the compound susceptible to nucleophilic attack . The benzo[d]thiazole group might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound relatively polar, potentially affecting its solubility in different solvents .Scientific Research Applications

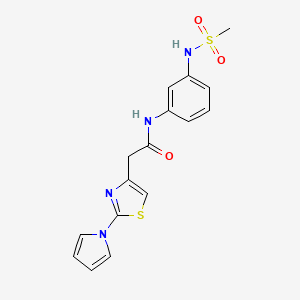

Antidepressant Research

Benzothiazole derivatives have been studied for their potential antidepressant effects. In a study, certain benzo[d]thiazol derivatives displayed significant antidepressant activity, with a higher percentage decrease in immobility duration compared to fluoxetine, a well-known antidepressant . This suggests that our compound of interest could be investigated for its efficacy in treating depression.

Anticonvulsant Studies

These compounds have also been evaluated for their anticonvulsant effects. In the maximal electroshock seizure test, some derivatives showed high anticonvulsant effect, comparable to phenobarbital or valproate . This indicates a potential application of the compound in the development of new anticonvulsant medications.

Neurochemical Research

The mechanism of action for the antidepressant activity of certain benzothiazole derivatives may involve increasing the concentrations of serotonin and norepinephrine . This provides a basis for using our compound in neurochemical studies to explore its impact on neurotransmitter levels.

Synthesis of Bioactive Compounds

The synthesis of nitrogen-containing fused heterocyclic small molecules, like benzothiazoles, is of high interest due to their pharmaceutical activities and therapeutic potential . Our compound could serve as a precursor or intermediate in the synthesis of such bioactive molecules.

Green Chemistry Applications

Some benzothiazole derivatives have been synthesized using green chemistry approaches, such as catalyst-free reactions under microwave irradiation . This highlights the possibility of employing environmentally friendly methods to synthesize our compound for various applications.

Optical Material Research

Benzothiazole derivatives can be used to create organic-inorganic hybrid multifunctional crystalline materials with potential optical applications . Research into the optical properties of our compound could lead to the development of new materials for technological applications.

Drug Design and Medicinal Chemistry

Due to their structural complexity and ability to bind different locations of biological macromolecules, benzothiazoles are valuable in drug design and medicinal chemistry . The compound could be utilized in the design of new drugs with specific biological targets.

properties

IUPAC Name |

ethyl 2-[2-(2-nitrobenzoyl)imino-6-propan-2-yl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-4-29-19(25)12-23-17-10-9-14(13(2)3)11-18(17)30-21(23)22-20(26)15-7-5-6-8-16(15)24(27)28/h5-11,13H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFRMTASXWRYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(6-isopropyl-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2898986.png)

![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2898990.png)

![8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2898991.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2898998.png)